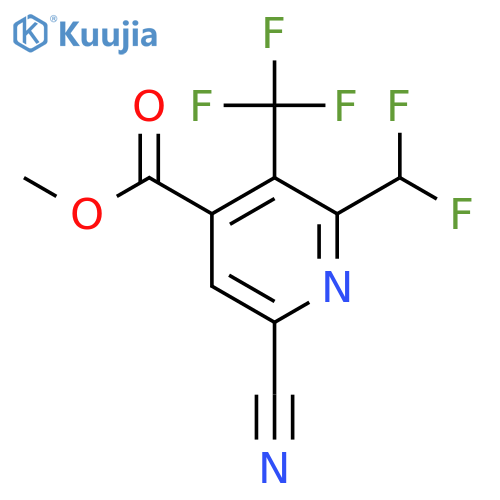Cas no 1806007-61-3 (Methyl 6-cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate)

1806007-61-3 structure
商品名:Methyl 6-cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate
CAS番号:1806007-61-3
MF:C10H5F5N2O2
メガワット:280.150919675827
CID:4880884
Methyl 6-cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate
-
- インチ: 1S/C10H5F5N2O2/c1-19-9(18)5-2-4(3-16)17-7(8(11)12)6(5)10(13,14)15/h2,8H,1H3
- InChIKey: SELRDDZOCCVPNA-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(F)F)=NC(C#N)=CC=1C(=O)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 389
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 63
Methyl 6-cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029037457-250mg |
Methyl 6-cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate |
1806007-61-3 | 95% | 250mg |
$1,058.40 | 2022-04-01 | |
| Alichem | A029037457-500mg |
Methyl 6-cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate |
1806007-61-3 | 95% | 500mg |
$1,769.25 | 2022-04-01 | |
| Alichem | A029037457-1g |
Methyl 6-cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate |
1806007-61-3 | 95% | 1g |
$2,750.25 | 2022-04-01 |
Methyl 6-cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate 関連文献
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
1806007-61-3 (Methyl 6-cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate) 関連製品
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
